
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H16ClF3N2OS and its molecular weight is 424.87. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound is involved in the synthesis of various derivatives through reactions with different nucleophiles, showcasing its versatility as a chemical precursor. For example, compounds have been formed through reactions with hydrazine derivatives, hydroxylamine hydrochloride, and thiourea, among others, to evaluate their antiviral properties (Sayed & Ali, 2007).
- It has been used in the development of potent selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases, indicating its role in medicinal chemistry and drug development (Wu et al., 2006).
Pharmacokinetics and Metabolism Studies
- Studies on related compounds have examined pharmacokinetics and metabolism in preclinical models, providing insights into the molecular properties and metabolic profiles that contribute to ideal pharmacokinetic characteristics for drugs (Wu et al., 2006).
Potential in Organic Electronics and Light-Emitting Diodes (LEDs)
- Research into homoleptic cyclometalated iridium complexes, which include compounds with structural similarities, has highlighted their potential in creating highly efficient red phosphorescence used in organic light-emitting diode (OLED) applications. This suggests the relevance of similar compounds in materials science and engineering for electronic and photonic devices (Tsuboyama et al., 2003).
Antimicrobial and Antipathogenic Applications
- Thiourea derivatives synthesized from related compounds have been explored for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential application in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science for High-Performance Polymers
- The development of transparent polyimides with high refractive indices and small birefringences for applications requiring good thermomechanical stabilities indicates the role of similar compounds in the synthesis of materials with specific optical properties (Tapaswi et al., 2015).
Propiedades
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2OS/c21-17-3-1-13(9-16(17)20(22,23)24)2-4-19(27)26-11-14-5-7-25-18(10-14)15-6-8-28-12-15/h1,3,5-10,12H,2,4,11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZTNPVWWZWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2783422.png)

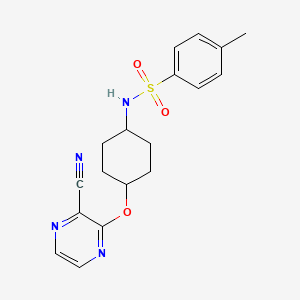


![N-cyclooctyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2783431.png)
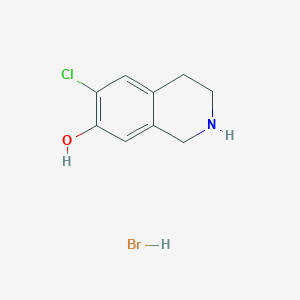
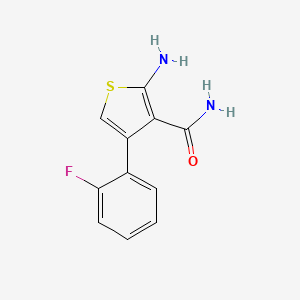
![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2783435.png)
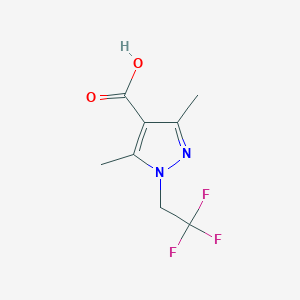
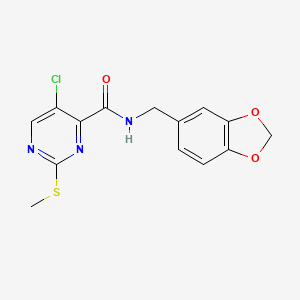
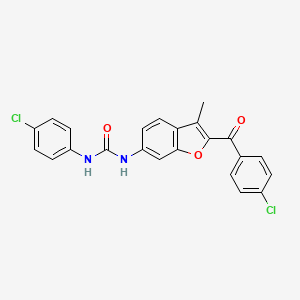
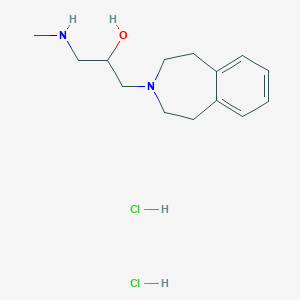
![3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B2783444.png)